3-(3-Chlorophenyl)-N-(3,4-dichlorobenzyl)-5-isoxazolecarboxamide
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Overview
Description
3-(3-Chlorophenyl)-N-(3,4-dichlorobenzyl)-5-isoxazolecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a dichlorobenzyl group, and an isoxazolecarboxamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-N-(3,4-dichlorobenzyl)-5-isoxazolecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The chlorination of the phenyl and benzyl groups is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the coupling of the chlorinated intermediates with an amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-N-(3,4-dichlorobenzyl)-5-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Chlorophenyl)-N-(3,4-dichlorobenzyl)-5-isoxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-N-(3,4-dichlorobenzyl)-5-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-N-(3,4-dichlorobenzyl)-5-isoxazolecarboxamide
- 3-(4-Chlorophenyl)-N-(3,4-dichlorobenzyl)-5-isoxazolecarboxamide
- 3-(3-Chlorophenyl)-N-(2,4-dichlorobenzyl)-5-isoxazolecarboxamide
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of both chlorinated phenyl and benzyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H11Cl3N2O2 |
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Molecular Weight |
381.6 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N-[(3,4-dichlorophenyl)methyl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C17H11Cl3N2O2/c18-12-3-1-2-11(7-12)15-8-16(24-22-15)17(23)21-9-10-4-5-13(19)14(20)6-10/h1-8H,9H2,(H,21,23) |
InChI Key |
YPTXSTPRBIHUMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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